n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide
Description
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused with a furan-2-carboxamide group. The 1,4-dioxaspiro[4.5]decane system consists of a cyclohexane ring bridged by two oxygen atoms, forming a bicyclic ketal structure. Its synthesis likely involves palladium-catalyzed aminocarbonylation, analogous to methods used for structurally related acrylamides ().
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H17NO4/c15-12(10-4-3-7-16-10)14-11-5-1-2-6-13(11)17-8-9-18-13/h3-4,7,11H,1-2,5-6,8-9H2,(H,14,15) |
InChI Key |
WSZLFFSQAJWHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)NC(=O)C3=CC=CO3)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can be achieved through a multi-step process. One common method involves the formation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This intermediate is then subjected to palladium-catalyzed aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro Ring Heteroatoms
- Target Compound : Contains a 1,4-dioxaspiro[4.5]decane ring (oxygen atoms at positions 1 and 4).
- Compound 7f () : Features a 1,4-diazaspiro[5.5]undecane system (nitrogen atoms instead of oxygen). The diaza configuration enhances basicity and hydrogen-bonding capacity compared to the ether oxygens in the target compound.
- Example 16 () : Includes a 1,4-dioxaspiro[4.5]decane ring modified with sulfonamide and ester groups, highlighting substituent versatility.
Substituent Effects
- Furan-2-carboxamide : The aromatic furan ring in the target compound contributes to π-π stacking interactions, while the carboxamide group enables hydrogen bonding.
- Acrylamide Derivatives () : Replace furan with an acrylamide moiety, altering electronic properties (e.g., conjugation length) and reactivity.
- Acetonitrile-Substituted Spiro Compounds (): For example, compound 8a lacks hydrogen-bonding donors due to a nitrile group, reducing solubility in polar solvents compared to carboxamides.
Spectroscopic Characteristics
Infrared (IR) Spectroscopy
The target compound’s carboxamide C=O stretch (~1670–1700 cm⁻¹) aligns with similar amides in . The absence of nitrile peaks (e.g., 2849 cm⁻¹ in 8a) distinguishes it from acetonitrile derivatives.
Nuclear Magnetic Resonance (NMR)
1H-NMR :
13C-NMR :
Physicochemical Properties
The dioxaspiro ring’s ether linkages enhance hydrolytic stability compared to diazaspiro analogs (). The furan carboxamide improves solubility relative to nitrile-substituted spiro compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
